molecular formula C10H20O3 B1664082 2-Hydroxydecanoic acid CAS No. 5393-81-7

2-Hydroxydecanoic acid

Cat. No.: B1664082
CAS No.: 5393-81-7
M. Wt: 188.26 g/mol
InChI Key: GHPVDCPCKSNJDR-UHFFFAOYSA-N
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Description

2-Hydroxydecanoic acid (C₁₀H₂₀O₃, molecular weight 188.26 g/mol) is a medium-chain fatty acid characterized by a hydroxyl group (-OH) at the second carbon position. It occurs naturally in microbial systems, such as the lipopolysaccharides of the aerobic bacterium P. ovalis , and is detected in human blood studies . Synthetically, it is available as a racemic mixture and used in biochemical research, including drug absorption enhancement and quorum sensing inhibition . Its structural uniqueness—a hydroxyl group at C2—distinguishes it from other hydroxydecanoic acids and influences its physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the oxidation of decanoic acid using appropriate oxidizing agents. Another method includes the biotransformation of fatty acid methyl esters to dicarboxylic acids, where intermediates such as 10-hydroxydecanoic acid are formed .

Industrial Production Methods: Industrial production of this compound often involves the alkaline cleavage of ricinoleates in ethanol at high temperatures (190–200°C) using sodium hydroxide. This method yields up to 69% of pure 10-hydroxydecanoic acid, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the hydroxyl group to form decanoic acid.

    Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxydecanoic acid is characterized as a medium-chain fatty acid (MCFA) with the chemical formula C10H20O3\text{C}_{10}\text{H}_{20}\text{O}_{3}. It is derived from decanoic acid, with a hydroxyl group (-OH) substituting at the 2-position. This structural modification influences its solubility and biological activity, making it a subject of interest in various studies.

Anti-Inflammatory Effects

Research has demonstrated that 2-HDA exhibits significant anti-inflammatory properties. A study on royal jelly fatty acids indicated that both 10-hydroxy-2-decenoic acid (10-H2DA) and 10-hydroxydecanoic acid (10-HDAA), which are structurally related to 2-HDA, modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 2-HDA may also possess similar anti-inflammatory mechanisms, making it a candidate for treating inflammatory diseases .

Bone Metabolism

A pilot study investigated the effects of 10-HDAA on bone metabolism in ovariectomized rats, which serve as a model for postmenopausal osteoporosis. The results indicated that supplementation with 10-HDAA improved bone stiffness and energy absorption compared to control groups. Although this study primarily focused on its derivative, it implies potential benefits for 2-HDA in bone health .

Nutraceuticals and Functional Foods

The incorporation of 2-HDA into nutraceuticals is gaining attention due to its health-promoting properties. Its potential role as an immunomodulator and anti-inflammatory agent positions it well within functional food formulations aimed at enhancing overall health and preventing chronic diseases.

Cosmetic Applications

The moisturizing properties of medium-chain fatty acids like 2-HDA have led to its exploration in cosmetic formulations. Its ability to penetrate skin layers may enhance the efficacy of topical products, providing hydration and potentially improving skin barrier function.

Case Studies and Research Findings

Study TitleFocusKey Findings
In Vitro Anti-Inflammatory Effects of Royal Jelly Fatty AcidsAnti-inflammatory propertiesDemonstrated modulation of inflammatory cytokines by related fatty acids .
Effects on Bone Metabolism in Ovariectomized RatsBone healthImproved bone stiffness and energy absorption with supplementation .
Hydrolytic Degradation Behavior of Fatty AcidsEnvironmental applicationsInvestigated degradation rates of fatty acids under various conditions .

Mechanism of Action

The mechanism of action of 2-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may influence metabolic pathways by modulating enzyme activities and participating in oxidation-reduction reactions .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Positional Isomers: 3-Hydroxydecanoic Acid

  • Analytical Differentiation: Mass Spectrometry: 2-Hydroxydecanoic acid shows a base peak at m/z 69 (attributed to an alkene fragment), while 3-hydroxydecanoic acid has a base peak at m/z 89 (from α-cleavage at C3) . Retention Indices (GC): this compound (RI = 1555) elutes later than 3-hydroxydecanoic acid (RI = 1546) .

Chain-Length Variants: Other 2-Hydroxy Fatty Acids

  • Enzyme Substrate Specificity : Long-chain 2-hydroxy acids (C10–C16) are substrates for peroxisomal long-chain 2-hydroxy acid oxidases (lHAOX), whereas shorter analogs (e.g., glycolate) are processed by glycolate oxidase (GOX) .

Absorption Enhancement

Microbial and Environmental Roles

  • Fungal Regulation: this compound is up-regulated at 30°C (yeast form) in Journal of Fungi studies, alongside unsaturated fatty acids, suggesting a role in maintaining membrane fluidity under moderate temperatures . In contrast, non-hydroxylated decanoic acid is less temperature-sensitive.

Key Research Findings

Analytical Differentiation: GC-MS with chiral phases or retention indices is critical to distinguish this compound from 3-hydroxydecanoic acid, which co-elute in standard columns .

Chain-Length Specificity : The biological activity of 2-hydroxy fatty acids depends on chain length; C10 is inactive in fungal hyphal induction, unlike C12 and C14 .

Thermal Sensitivity: 3-Hydroxydecanoic acid degrades under high temperatures, complicating its analysis unless derivatized (e.g., trimethylsilylation) .

Biological Activity

2-Hydroxydecanoic acid (2-HDA), also known as alpha-hydroxycapric acid, is a medium-chain fatty acid with the molecular formula C10H20O3C_{10}H_{20}O_{3} and a CAS number of 5393-81-7. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and metabolic effects. This article aims to provide a comprehensive overview of the biological activity of 2-HDA, supported by data tables, case studies, and detailed research findings.

PropertyValue
Molecular Weight188.26 g/mol
Density1.011 g/cm³
Melting Point73-75 °C
Boiling Point318.9 °C at 760 mmHg
Flash Point160.9 °C

1. Antimicrobial Properties

Research indicates that 2-HDA exhibits antimicrobial activity against various pathogens. A study demonstrated that fatty acids, including 2-HDA, can inhibit the growth of certain bacteria and fungi, potentially making it useful in food preservation and as a therapeutic agent against infections .

2. Anti-inflammatory Effects

2-HDA has been shown to possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2-HDA reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 2-HDA may modulate immune responses and could be beneficial in treating inflammatory diseases .

3. Metabolic Effects

The compound has been studied for its role in metabolism regulation. In animal models, administration of 2-HDA was associated with improved lipid profiles and reduced body weight gain compared to control groups. This indicates its potential as a functional food ingredient for weight management and metabolic health .

Case Study 1: In Vivo Effects on Bone Health

A study investigated the effects of 10-hydroxydecanoic acid (10-HDA), closely related to 2-HDA, on bone mineral density in ovariectomized rats. The results showed that while 10-HDA did not significantly ameliorate bone loss after ovariectomy, it highlighted the need for further research into the combined effects of various fatty acids found in royal jelly on bone health .

Case Study 2: Cartilage Protection

Another study focused on the protective effects of related compounds on cartilage degeneration in osteoarthritis models. It was found that treatment with 10-HDA could enhance chondrocyte proliferation and reduce apoptosis, suggesting that similar fatty acids like 2-HDA may have protective roles in joint health .

The biological activities of 2-HDA can be attributed to several mechanisms:

  • Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, 2-HDA may help mitigate chronic inflammation.
  • Antimicrobial Action : The disruption of microbial membranes by fatty acids like 2-HDA contributes to their antimicrobial properties.
  • Regulation of Lipid Metabolism : The compound influences lipid metabolism pathways, potentially leading to favorable changes in body composition.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-hydroxydecanoic acid, and how do they influence experimental handling?

  • This compound (C₁₀H₂₀O₃, MW 188.26 g/mol) has a melting point of 70°C and a boiling point of 90–91°C at 20 mmHg. Its low boiling point under reduced pressure suggests volatility during high-temperature reactions. Storage at ≤-20°C is recommended to maintain stability . These properties necessitate controlled environments for synthesis and analysis to prevent degradation.

Q. What standardized methods are available for synthesizing and characterizing this compound?

  • Synthesis often involves Reformatsky reactions or saponification of esters (e.g., methyl 2-hydroxydecanoate). Characterization typically employs gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization to improve volatility. Retention indices (e.g., RI = 1555 for underivatized this compound) and mass spectral patterns (base ion at m/z 69) are critical for identification .

Q. How should researchers address safety concerns when handling this compound?

  • While specific toxicity data are limited, the compound is classified under GHS guidelines as potentially hazardous, requiring precautions against skin/eye contact and inhalation. Safety protocols should align with REACH regulations (EC No. 1907/2006), including use of personal protective equipment (PPE) and fume hoods .

Advanced Research Questions

Q. How can this compound be distinguished from its structural isomers (e.g., 3-hydroxydecanoic acid) in analytical workflows?

  • GC-MS with chiral-phase columns is essential. For example, this compound exhibits a distinct retention index (RI = 1555) compared to 3-hydroxydecanoic acid (RI = 1546). Mass spectral differences, such as the base peak at m/z 69 for the 2-isomer versus m/z 89 for the 3-isomer, further aid differentiation .

Q. What challenges arise in enantiomeric resolution of this compound, and what methodologies mitigate them?

  • Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors effectively separates enantiomers. For instance, (±)-2-hydroxydecanoic acid can be baseline-resolved using optimized buffer conditions, enabling studies on stereospecific biological activity .

Q. How does this compound enhance mucosal absorption in pharmacological studies, and what mechanistic insights exist?

  • In rat models, this compound increases jejunal and colonic absorption of compounds like phenolsulfonphthalein (PSP) by modulating membrane permeability. Pharmacokinetic analyses suggest disruption of tight junctions or lipid bilayer fluidity as potential mechanisms .

Q. What strategies reconcile conflicting data on the ecological impact of this compound?

  • Limited ecotoxicity data (e.g., biodegradability, bioaccumulation) require extrapolation from structurally similar hydroxy acids. Computational modeling (e.g., QSAR) and controlled microcosm studies are recommended to address gaps while adhering to regulatory frameworks like ECHA guidelines .

Q. Methodological Recommendations

  • Analytical Workflows : Use derivatization (e.g., MSTFA for trimethylsilylation) to enhance GC-MS sensitivity .
  • Stereochemical Studies : Combine chiral chromatography with nuclear magnetic resonance (NMR) to confirm enantiopurity .
  • Safety Protocols : Regularly consult updated safety data sheets (SDS) and prioritize in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) for risk assessment .

Properties

IUPAC Name

2-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPVDCPCKSNJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021248
Record name 2-Hydroxydecanoic acid
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-81-7
Record name 2-Hydroxydecanoic acid
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Record name 2-Hydroxydecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYDECANOIC ACID
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Record name 2-Hydroxydecanoic acid
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Record name HYDROXYCAPRIC ACID
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Synthesis routes and methods I

Procedure details

An alternate novel method of resolving 2-hydroxydecanoic acid is illustrated in scheme 3. According to this method, racemic 2-hydroxydecanoic acid (VI) is first converted to the racemic methyl ester (X) by reacting it with methanol and hydrochloric acid as described for the analogous reaction in scheme 2 (VIII→IX). The racemic methyl ester (X) is then reacted with Lipase P-30 to form (R)-methyl-2-hydroxydecanoate (IX) and (S)-2-hydroxydecanoic acid (VIII'). This reaction is typically carried out at a temperature from about 5° C. to about 55° C. in water or a water miscible solvent, or at the organic/aqueous interface of a water miscible solvent and an organic cosolvent. Examples of appropriate solvents are dimethylsulfoxide (DMSO)/water, toluene/water, methanol/water, hexane/water and tetrahydrofuran (THF)/water. The preferred temperature is from about 20° C. to about 50° C. and the preferred solvent is water. The pH is generally maintained at about 6.0 to about 8.0.
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Synthesis routes and methods II

Procedure details

Either of the diastereomeric salts so formed may then be reacted with a mineral or organic acid (e.g., sulfuric or acetic acid) in an inert solvent such as ethylacetate, water, acetone or toluene, preferably ethyl acetate, to yield the pure enantiomer of 2-hydroxydecanoic acid having the same stereochemistry at the carbon alpha to the carbonyl group (e.g., VII→VIII in scheme 2). The reaction temperature may range from about -78° C. to about 100° C., but is preferably about room temperature. Either of the resulting pure enantiomers of 2-hydroxydecanoic acid can then be converted into the pure enantiomer of methyl-2-hydroxydecanoate having the same stereochemistry at the carbon alpha to the carbonyl group by treatment with methanol and hydrochloric acid at a temperature from about -78° C. to about 100° C. (e.g., VIII→IX in scheme 2). The solvent may be methanol or another inert, polar, aprotic solvent such as methanol/THF, methanol/methylene chloride or methanol/toluene.
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Synthesis routes and methods III

Procedure details

2-Bromohexadecanoic acid (m.p. 51.5°-52.5° C) prepared from palmitic acid of high purity according to the method of Schwenk, E. and Papa, D; J. Am. Chem. Soc., 70 (1948) 3626, was treated with a solution of potassium hydroxide in 95 % methanol in an oil bath at 90° C at which 2-hydroxyhexadecanoic acid (m.p. 86.1°-86.3° C after recrystallization from ethanol and then from dichloromethane) was formed. Methyl 2-methoxyhexadecanoate (m.p. 28.6°-30.6° C) was obtained from 2-hydroxydecanoic acid by esterification and etherification with diazomethane using borone trifluoride as catalyst for the esterification whereafter it was reduced with lithium aluminum hydride to the formation of 2-methoxyhexadecanol-1 (m.p. 34.3°-34.9° C) which was purified by chromatography on silicic acid, 2-methoxyhexadecyl p-toluenesulphonate (m.p. 38°-39° C) was prepared by treating 2-methoxyhexadecanol with p-toluenesulphonylchloride in pyridine.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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